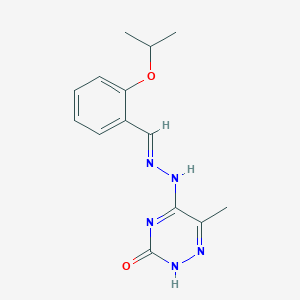
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues. DMXB-A has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of intense investigation.
作用機序
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the CNS and peripheral tissues. Activation of the α7 nAChR by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide leads to the influx of calcium ions into the cell, which can trigger a range of downstream signaling pathways. These pathways are thought to be responsible for many of the biochemical and physiological effects of N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and enhance memory in animal models, and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for precise control over the target receptor. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to its use in lab experiments. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be difficult and expensive to synthesize, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several potential future directions for research on N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. One area of interest is in the development of new therapeutic agents based on the compound. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has shown promise in the treatment of various neurological and psychiatric disorders, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is in the investigation of the downstream signaling pathways activated by N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide. Understanding these pathways may provide insight into the underlying mechanisms of the compound's effects, and may lead to the development of new therapeutic targets. Finally, there is interest in developing new synthetic methods for N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide that are more efficient and cost-effective than current methods.
合成法
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-benzimidazole. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of effects on the CNS, including improving cognitive function, enhancing memory, and reducing inflammation. N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide has also been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
特性
製品名 |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
|---|---|
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-ylmethyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)12(17)14-8-11-15-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
IXZYRVDUAHDANC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
正規SMILES |
CC(C)(C)C(=O)NCC1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254347.png)